Lipophilicity Comparison: XLogP3 of Target Compound vs. N-Cyclopentyl Analog
The target compound exhibits a computed XLogP3 of 1.5, which is 1.1 log units lower than the N-cyclopentyl analog (CAS 1448135-50-9, PubChem CID 71808691), which has an XLogP3 of 2.6 [1]. This quantified difference predicts significantly lower lipophilicity, which may result in improved aqueous solubility and reduced non-specific protein binding [2].
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Methyl 4-(((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate: XLogP3 2.6 |
| Quantified Difference | Δ XLogP3 = -1.1 (target is 1.1 log units less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
A 1.1 log unit reduction in XLogP3 typically corresponds to a >10-fold increase in aqueous solubility for neutral compounds, influencing suitability for aqueous assay conditions.
- [1] PubChem. CID 71808583 and CID 71808691 Computed Properties. View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24, 9, 1420–1456. View Source
